Direct Comparison of Antimycobacterial Activity: Amycolatopsin A vs. Amycolatopsin B
Amycolatopsin A exhibits potent, quantifiable antimycobacterial activity, whereas its close structural analog Amycolatopsin B is inactive. This differential activity is directly attributed to the hydroxylation status of the 6-methyl group [1].
| Evidence Dimension | Growth inhibition of Mycobacterium bovis (BCG) |
|---|---|
| Target Compound Data | IC50 = 0.4 µM |
| Comparator Or Baseline | Amycolatopsin B (IC50 >30 µM) |
| Quantified Difference | >75-fold difference in potency; Amycolatopsin B is inactive |
| Conditions | Liquid culture assay using M. bovis BCG |
Why This Matters
This >75-fold difference in potency demonstrates that the 6-methyl hydroxylation is a non-negotiable structural requirement for antimycobacterial activity, making Amycolatopsin B an invalid functional substitute.
- [1] Khalil, Z.G., Salim, A.A., Vuong, D., Crombie, A.T., Lacey, E., Blumenthal, A. and Capon, R.J., 2017. Amycolatopsins A–C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494. The Journal of Antibiotics, 70(12), pp.1097-1103. View Source
